molecular formula C14H10FN3O3S B11316477 2-(4-fluorophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide

2-(4-fluorophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11316477
M. Wt: 319.31 g/mol
InChI Key: QTXAKDNNPOMFHS-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group, a thiophene ring, and an oxadiazole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 4-fluorophenol and thiophene-2-carboxylic acid. These intermediates undergo a series of reactions, including esterification, cyclization, and amidation, to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to optimize the reaction rate and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents used .

Scientific Research Applications

2-(4-fluorophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(4-fluorophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H10FN3O3S

Molecular Weight

319.31 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C14H10FN3O3S/c15-9-3-5-10(6-4-9)20-8-12(19)16-14-17-13(21-18-14)11-2-1-7-22-11/h1-7H,8H2,(H,16,18,19)

InChI Key

QTXAKDNNPOMFHS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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